

Tubulin inhibitor 31 cellular targets and pathways

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Compound of Interest

Compound Name: Tubulin inhibitor 31

Cat. No.: B12401175

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An in-depth guide on the cellular targets and pathways of tubulin inhibitors, with Paclitaxel as a representative example for the placeholder "**Tubulin Inhibitor 31**." This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the compound's mechanism, cellular effects, and the methodologies used for its characterization.

Introduction to Tubulin Inhibitors

Tubulin inhibitors are a class of cytotoxic drugs that target microtubules, essential components of the cytoskeleton. These dynamic polymers of α - and β -tubulin are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these inhibitors can arrest the cell cycle and induce apoptosis, making them potent anti-cancer agents. This guide will use Paclitaxel, a well-characterized microtubule-stabilizing agent, as a representative example to explore the cellular targets and pathways of a potent tubulin inhibitor.

Core Mechanism of Action: Microtubule Stabilization

Unlike some tubulin inhibitors that prevent polymerization, Paclitaxel's primary mechanism involves binding to the β -tubulin subunit of the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. This action disrupts the normal dynamic instability of microtubules, which is essential for their function in the mitotic spindle during cell division.

The stabilized microtubules lead to a sustained mitotic block, ultimately triggering apoptotic cell death.

Primary Cellular Target: β -Tubulin

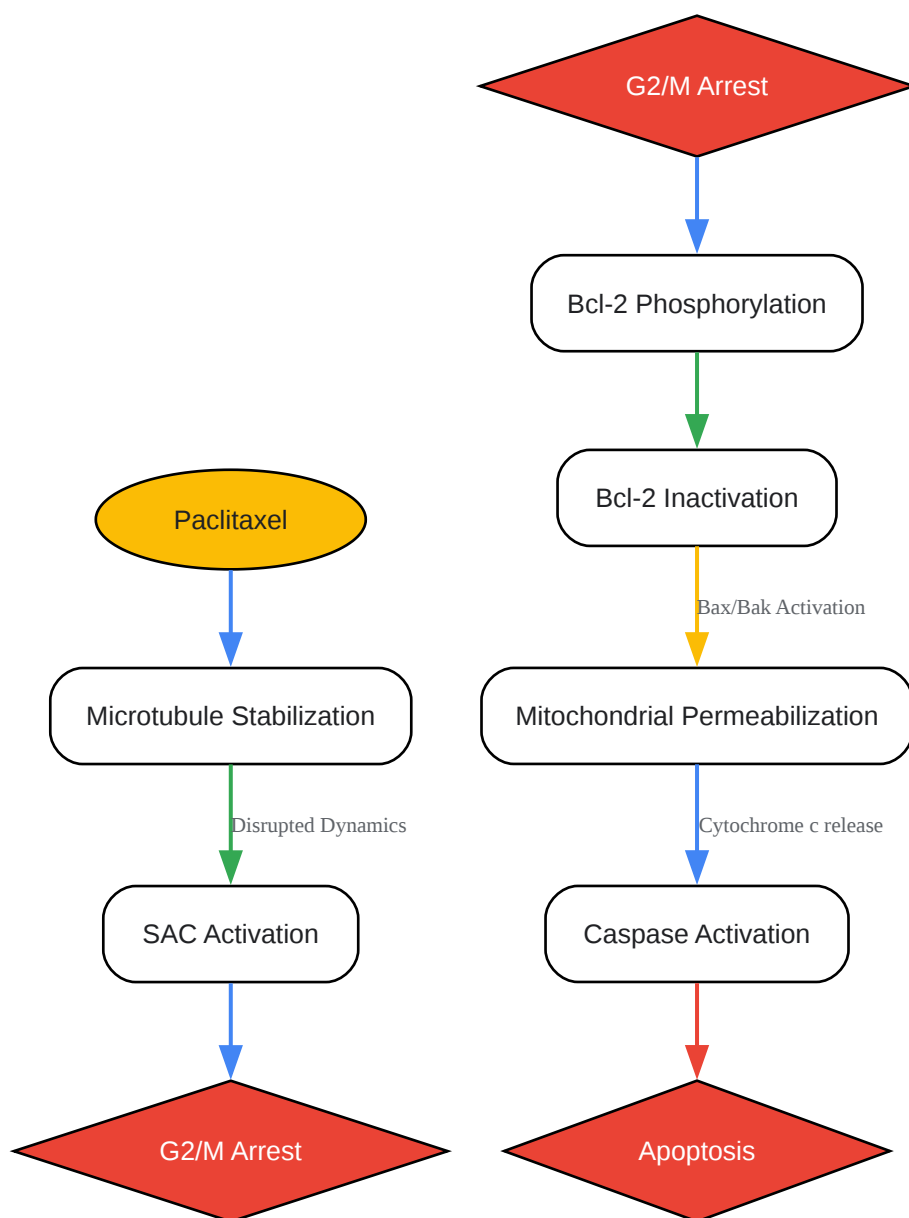
The principal cellular target of Paclitaxel is the β -tubulin subunit within the microtubule. Specifically, it binds to a pocket on the interior surface of the microtubule. This binding locks the tubulin dimers into a polymerized state, effectively freezing the microtubule in a non-functional conformation.

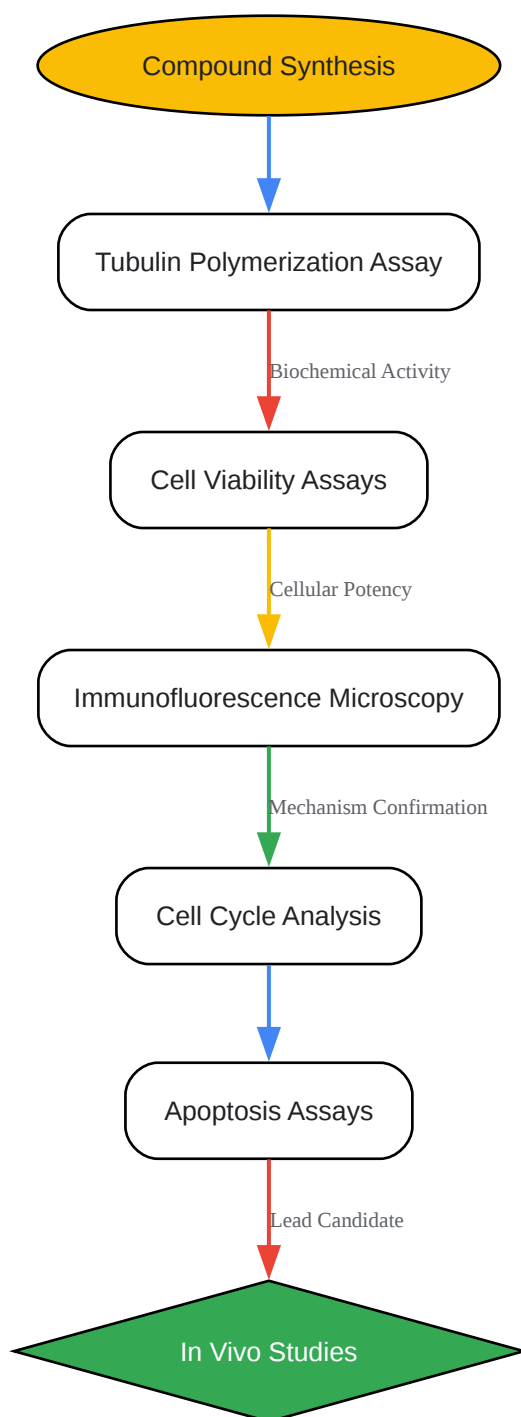
Key Signaling Pathways Modulated by Tubulin Inhibition

The disruption of microtubule dynamics by Paclitaxel initiates a cascade of downstream signaling events, primarily culminating in cell cycle arrest and apoptosis.

Mitotic Arrest and Spindle Assembly Checkpoint (SAC) Activation

The presence of stabilized, non-dynamic microtubules activates the Spindle Assembly Checkpoint (SAC). This checkpoint ensures that chromosomes are properly attached to the mitotic spindle before anaphase begins. Paclitaxel-induced microtubule disruption leads to improper kinetochore-microtubule attachments, causing a prolonged activation of the SAC. This sustained arrest in the G2/M phase of the cell cycle is a hallmark of Paclitaxel's activity.





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